molecular formula C12H11BrO4 B11789988 5-Bromo-3-propoxybenzofuran-2-carboxylic acid

5-Bromo-3-propoxybenzofuran-2-carboxylic acid

Cat. No.: B11789988
M. Wt: 299.12 g/mol
InChI Key: CAMPQCUTNCTWBV-UHFFFAOYSA-N
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Description

5-Bromo-3-propoxybenzofuran-2-carboxylicacid is an organic compound that belongs to the benzofuran family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-propoxybenzofuran-2-carboxylicacid typically involves the bromination of a benzofuran precursor followed by the introduction of a propoxy group. One common method involves the following steps:

    Bromination: The starting material, benzofuran, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.

    Propoxylation: The brominated intermediate is then reacted with propyl alcohol in the presence of a base such as potassium carbonate to introduce the propoxy group.

    Carboxylation: Finally, the compound is carboxylated using carbon dioxide under high pressure and temperature conditions to yield 5-Bromo-3-propoxybenzofuran-2-carboxylicacid.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-propoxybenzofuran-2-carboxylicacid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into alcohols or alkanes.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and organometallic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide, potassium cyanide in ethanol, organometallic reagents in tetrahydrofuran.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Azides, nitriles, organometallic derivatives.

Scientific Research Applications

5-Bromo-3-propoxybenzofuran-2-carboxylicacid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Bromo-3-propoxybenzofuran-2-carboxylicacid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Disrupting Cellular Processes: Interfering with processes such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-carboxybenzofuran: Lacks the propoxy group, which may affect its solubility and reactivity.

    3-Propoxybenzofuran-2-carboxylicacid: Lacks the bromine atom, which may influence its biological activity and chemical reactivity.

    5-Bromo-3-methoxybenzofuran-2-carboxylicacid: Contains a methoxy group instead of a propoxy group, which may alter its physical and chemical properties.

Uniqueness

5-Bromo-3-propoxybenzofuran-2-carboxylicacid is unique due to the presence of both the bromine atom and the propoxy group, which confer specific chemical reactivity and potential biological activity. These structural features make it a valuable compound for various research applications and potential therapeutic uses.

Properties

Molecular Formula

C12H11BrO4

Molecular Weight

299.12 g/mol

IUPAC Name

5-bromo-3-propoxy-1-benzofuran-2-carboxylic acid

InChI

InChI=1S/C12H11BrO4/c1-2-5-16-10-8-6-7(13)3-4-9(8)17-11(10)12(14)15/h3-4,6H,2,5H2,1H3,(H,14,15)

InChI Key

CAMPQCUTNCTWBV-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(OC2=C1C=C(C=C2)Br)C(=O)O

Origin of Product

United States

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